molecular formula C15H25BN2O3 B12052593 1H-Pyrazole, 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)- CAS No. 2096334-37-9

1H-Pyrazole, 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-

Cat. No.: B12052593
CAS No.: 2096334-37-9
M. Wt: 292.18 g/mol
InChI Key: SHIIEWRDGFWGCO-UHFFFAOYSA-N
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Description

1H-Pyrazole, 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)- is a complex organic compound with the molecular formula C13H21BN2O3. This compound is notable for its unique structure, which includes a pyrazole ring, a dioxaborinane group, and a tetrahydropyran moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

The synthesis of 1H-Pyrazole, 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)- typically involves multi-step organic reactionsThe reaction conditions often require the use of inert atmospheres and specific temperature controls to ensure the stability of the intermediate compounds . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

1H-Pyrazole, 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazole ring and the attached functional groups can bind to enzymes or receptors, altering their activity. The pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar compounds to 1H-Pyrazole, 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3,5-dimethyl-1-(tetrahydro-2H-pyran-2-yl)- include other pyrazole derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications.

Properties

CAS No.

2096334-37-9

Molecular Formula

C15H25BN2O3

Molecular Weight

292.18 g/mol

IUPAC Name

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3,5-dimethyl-1-(oxan-2-yl)pyrazole

InChI

InChI=1S/C15H25BN2O3/c1-11-14(16-20-9-15(3,4)10-21-16)12(2)18(17-11)13-7-5-6-8-19-13/h13H,5-10H2,1-4H3

InChI Key

SHIIEWRDGFWGCO-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(N(N=C2C)C3CCCCO3)C

Origin of Product

United States

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